molecular formula C13H17NO2 B1625534 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one CAS No. 97840-07-8

1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one

Cat. No.: B1625534
CAS No.: 97840-07-8
M. Wt: 219.28 g/mol
InChI Key: VIQQHIFMUUEXLB-UHFFFAOYSA-N
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Description

1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C13H17NO2 It features a piperidine ring attached to a phenyl group through an ether linkage, with an ethanone group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with piperidine under suitable conditions. One common method is the Williamson ether synthesis, where 4-hydroxyacetophenone is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine moiety can enhance the compound’s binding affinity to certain biological targets, while the phenyl and ethanone groups contribute to its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(Piperidin-1-yl)phenyl}ethan-1-one: Similar structure but with a different position of the piperidine ring.

    1-(Pyridin-4-yl)ethan-1-one: Contains a pyridine ring instead of a piperidine ring.

    4-[(Piperidin-4-yl)oxy]benzoic acid: An oxidized derivative of the compound.

Uniqueness

1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its potential as a bioactive molecule, while the ether linkage and ethanone group provide additional sites for chemical modification and functionalization .

Properties

IUPAC Name

1-(4-piperidin-4-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(15)11-2-4-12(5-3-11)16-13-6-8-14-9-7-13/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQQHIFMUUEXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541330
Record name 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97840-07-8
Record name 1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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